

An In-depth Technical Guide to 5-Benzoylpentanoic Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Benzoylpentanoic acid*

Cat. No.: *B160681*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoylpentanoic acid, also known by its IUPAC name 6-oxo-6-phenylhexanoic acid, is a chemical compound of interest in various research and development sectors. Its bifunctional nature, incorporating both a ketone and a carboxylic acid, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and detailed methodologies for its synthesis. The primary focus is on the robust Friedel-Crafts acylation route, with an alternative synthesis pathway also presented. This document is intended to serve as a practical resource, offering detailed experimental protocols and tabulated data to support laboratory applications.

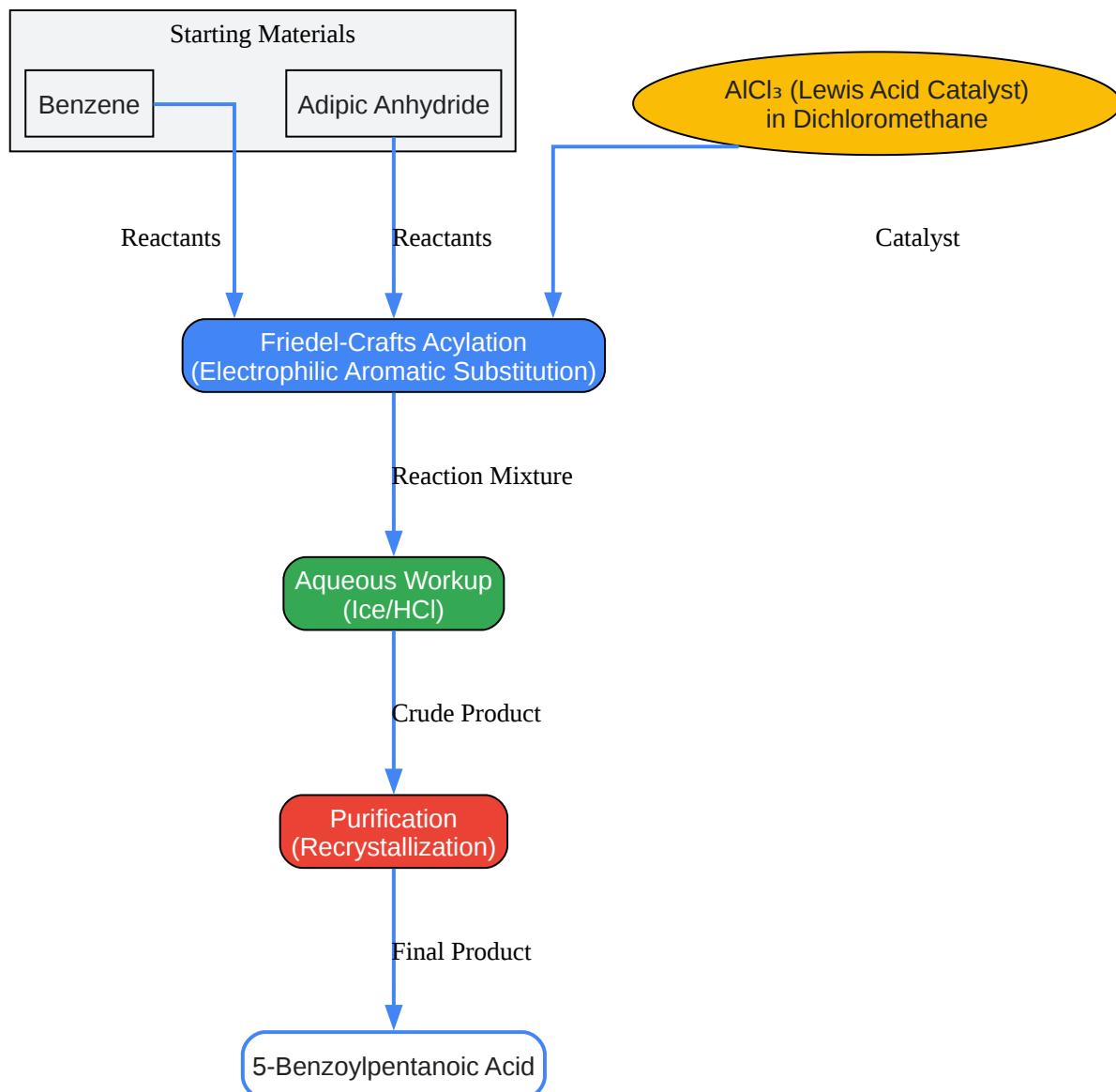
Chemical Structure and Properties

5-Benzoylpentanoic acid is a white to cream-colored crystalline solid.^[1] The molecule consists of a phenyl ketone group attached to a five-carbon carboxylic acid chain. This structure imparts both aromatic and aliphatic characteristics, influencing its reactivity and physical properties.

Table 1: Chemical and Physical Properties of **5-Benzoylpentanoic Acid**

Property	Value
IUPAC Name	6-oxo-6-phenylhexanoic acid[2]
Synonyms	5-Benzoylpentanoic acid
CAS Number	4144-62-1[2][3][4]
Molecular Formula	C ₁₂ H ₁₄ O ₃ [2][3][4]
Molecular Weight	206.24 g/mol [2][3][4]
Melting Point	74.5-80.5 °C[1]
Appearance	White to cream crystals or powder[1]
InChI Key	AIEMSTCGCMIJTI-UHFFFAOYSA-N[5]

Table 2: Spectroscopic Data of **5-Benzoylpentanoic Acid**


Spectroscopy	Data
¹ H NMR	Predicted shifts: Aromatic protons (multiplet, ~7.4-8.0 ppm), CH ₂ adjacent to benzoyl (triplet, ~3.0 ppm), CH ₂ adjacent to carboxyl (triplet, ~2.4 ppm), other CH ₂ groups (multiplet, ~1.7 ppm), carboxyl proton (singlet, broad, >10 ppm).
¹³ C NMR	Aromatic carbons, carbonyl carbon (~200 ppm), carboxyl carbon (~178 ppm), and aliphatic carbons are distinguishable.[2]
IR Spectroscopy	Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), aromatic C-H, and aliphatic C-H bonds are observable.[6]
Mass Spectrometry	The mass spectrum shows a molecular ion peak corresponding to the molecular weight, with characteristic fragmentation patterns.[2][7]

Synthesis of 5-Benzoylpentanoic Acid

The synthesis of **5-benzoylpentanoic acid** is most commonly achieved via the Friedel-Crafts acylation of benzene. An alternative approach involves the condensation of an aldehyde with levulinic acid followed by reduction.

Primary Synthesis: Friedel-Crafts Acylation

This method involves the reaction of benzene with an acylating agent derived from adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. The use of adipic anhydride is often preferred for its ease of handling.

[Click to download full resolution via product page](#)

Caption: Workflow for the Friedel-Crafts Acylation Synthesis of **5-Benzoylpentanoic Acid**.

Experimental Protocol:

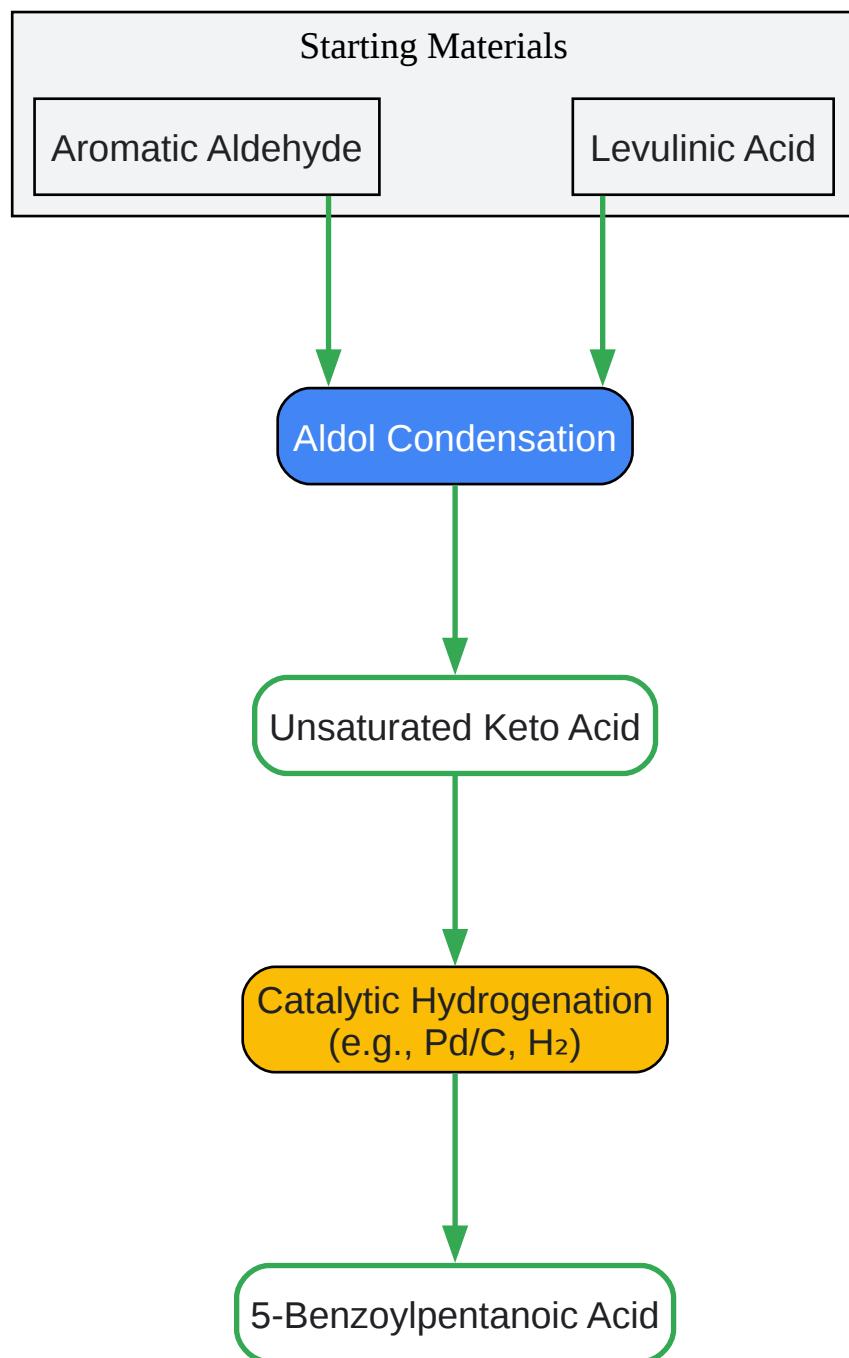

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
- Cooling: Cool the suspension to 0-5 °C using an ice bath.
- Addition of Reactants: Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature below 10 °C. Following this, add benzene (1.0 equivalent) dropwise to the reaction mixture.
- Reaction: After the complete addition of reactants, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and should be performed in a well-ventilated fume hood.
- Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- Washing and Drying: Combine the organic layers and wash sequentially with 2M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude **5-benzoylpentanoic acid** by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.

Table 3: Quantitative Data for Friedel-Crafts Acylation

Parameter	Value	Notes
Typical Yield	60-80%	Yields can vary based on reaction scale and purity of reagents.
Purity (Post-Recrystallization)	>98%	Assessed by HPLC or titration.
Reaction Time	4-6 hours	Monitored by TLC for completion.
Reaction Temperature	0-5 °C (addition), Room Temperature (reaction)	Temperature control is crucial during the addition of reagents.

Alternative Synthesis: Aldol Condensation and Reduction

An alternative route involves the condensation of an appropriate aromatic aldehyde with levulinic acid, followed by the reduction of the resulting unsaturated keto acid.

[Click to download full resolution via product page](#)

Caption: Alternative Synthesis Pathway for **5-Benzoylpentanoic Acid**.

Experimental Protocol:

- Condensation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) and levulinic acid (1.0 equivalent) in a suitable solvent such as toluene. Add a

catalytic amount of a base, like piperidine, and a small quantity of acetic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting materials are consumed.

- **Isolation of Intermediate:** After cooling, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and the solvent is evaporated to yield the crude unsaturated keto acid. This intermediate can be purified by chromatography or used directly in the next step.
- **Reduction:** Dissolve the unsaturated keto acid in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
- **Final Purification:** Filter the catalyst through a pad of celite and wash with the solvent. The filtrate is concentrated under reduced pressure, and the resulting crude **5-benzoylpentanoic acid** is purified by recrystallization.

Conclusion

This technical guide has detailed the chemical structure and synthesis of **5-benzoylpentanoic acid**. The Friedel-Crafts acylation of benzene with adipic anhydride stands out as a reliable and efficient method for its preparation on a laboratory scale. The provided experimental protocols and tabulated data offer a practical foundation for researchers and scientists. The alternative synthesis route through aldol condensation and subsequent reduction presents another viable option. The bifunctional nature of **5-benzoylpentanoic acid** makes it a valuable intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Benzoylpentanoic acid, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 5-Benzoylpentanoic Acid | C12H14O3 | CID 223595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Benzoylpentanoic acid, 99% | Fisher Scientific [fishersci.ca]
- 6. 5-BENZOYL PENTANOIC ACID(4144-62-1) IR Spectrum [chemicalbook.com]
- 7. 5-BENZOYL PENTANOIC ACID(4144-62-1) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Benzoylpentanoic Acid: Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160681#5-benzoylpentanoic-acid-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com